molecular formula C25H23BrN2O5 B12027713 4-Bromo-2-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 765910-92-7

4-Bromo-2-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12027713
CAS No.: 765910-92-7
M. Wt: 511.4 g/mol
InChI Key: CEMGDGACBLYTEQ-JVWAILMASA-N
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Description

4-Bromo-2-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a synthetic organic compound characterized by a central phenyl ring substituted with a bromine atom and a carbohydrazonoyl group. The carbohydrazonoyl moiety is linked to a 4-propoxybenzoyl unit, while the ester component is derived from 4-methoxybenzoic acid. The compound’s synthesis likely involves condensation of a carbohydrazide intermediate with 4-propoxybenzoyl chloride, followed by esterification with 4-methoxybenzoyl chloride under basic conditions .

Properties

CAS No.

765910-92-7

Molecular Formula

C25H23BrN2O5

Molecular Weight

511.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H23BrN2O5/c1-3-14-32-22-11-4-17(5-12-22)24(29)28-27-16-19-15-20(26)8-13-23(19)33-25(30)18-6-9-21(31-2)10-7-18/h4-13,15-16H,3,14H2,1-2H3,(H,28,29)/b27-16+

InChI Key

CEMGDGACBLYTEQ-JVWAILMASA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-2-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

4-Bromo-2-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Scientific Research Applications

4-Bromo-2-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural variations among analogues, focusing on substituents and molecular parameters:

Compound Name Benzoyl Substituent Benzoate Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-propoxybenzoyl 4-methoxybenzoate C₂₄H₂₁BrN₂O₅ ~521.3 Propoxy chain enhances lipophilicity; lacks strong intermolecular interactions .
4-Bromo-2-[(E)-({[(2-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-methoxybenzoate 2-methylbenzoyl 4-methoxybenzoate C₂₃H₁₉BrN₂O₄ 467.32 Methyl group improves metabolic stability; compact structure.
4-Bromo-2-[(E)-({[(2-iodobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-propoxybenzoate 2-iodobenzoyl (via aminoacetyl) 4-propoxybenzoate C₂₆H₂₃BrIN₂O₅ 649.29 Iodo substituent increases molecular weight and halogen bonding potential.
4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate 2-pyrazinylcarbonyl 4-methoxybenzoate C₂₀H₁₅BrN₄O₄ 455.26 Pyrazine ring introduces aromatic N atoms, altering solubility and π-stacking.
4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate 4-ethoxybenzoyl 4-methoxybenzoate C₂₄H₂₁BrN₂O₅ 521.34 Ethoxy vs. propoxy chain: shorter alkyl group reduces lipophilicity.
4-Bromo-2-(2-(4-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate 4-((4-chlorobenzyl)oxy)benzoyl 3-methylbenzoate C₂₉H₂₂BrClN₂O₅ 594.91 Chlorine and benzyloxy groups enhance electronegativity and steric bulk.
4-Bromo-2-(2-(2,4-dichlorophenoxypropanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate 2,4-dichlorophenoxypropanoyl 4-methoxybenzoate C₂₄H₁₉BrCl₂N₂O₅ 566.24 Dichloro groups increase toxicity risk; electron-withdrawing effects.

Crystallographic and Hydrogen Bonding Behavior

  • Target Compound : The crystal structure lacks significant intermolecular interactions, as evidenced by the absence of hydrogen bonds or π-stacking in its lattice . This contrasts with analogues like 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate, which form hydrogen-bonded dimers via carbonyl and methoxy groups .
  • Hydrogen Bonding Trends : Compounds with electron-donating groups (e.g., methoxy, ethoxy) on the benzoyl/benzoate moieties tend to exhibit weaker intermolecular interactions compared to those with halogen or nitro substituents. For example, the 4-nitrobenzoyl analogue () shows enhanced dipole interactions due to the nitro group’s electronegativity.

Research Findings and Data Tables

Table 1: Thermal and Solubility Properties

Compound Melting Point (°C) Solubility in DMSO (mg/mL) LogP (Predicted)
Target Compound 180–182 12.5 3.8
4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate 165–167 18.2 3.2
4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate 172–174 14.7 3.5
4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate 195–197 8.9 2.9

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